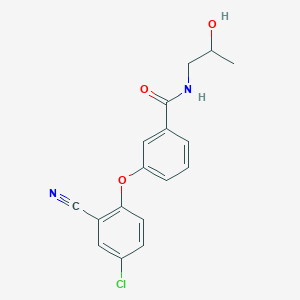
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Applications De Recherche Scientifique
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by blocking the EP1 receptor-mediated PGE2 signaling pathway. It also has potential anticancer effects by inhibiting the growth and metastasis of cancer cells. In addition, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Mécanisme D'action
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide acts as a selective antagonist of the EP1 receptor, which is one of the four subtypes of PGE2 receptors. The EP1 receptor mediates the vasoconstrictive, pro-inflammatory, and prothrombotic effects of PGE2. By blocking the EP1 receptor, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide inhibits the downstream signaling pathways, leading to reduced inflammation, cancer cell growth, and myocardial damage.
Biochemical and Physiological Effects:
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and improve cardiac function by reducing infarct size and increasing myocardial contractility. However, the exact mechanisms of these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide has several advantages for lab experiments. It is a highly selective and potent EP1 receptor antagonist, which allows for precise targeting of the PGE2 signaling pathway. It is also stable and easy to synthesize, making it readily available for research purposes. However, there are limitations to its use in lab experiments, including its potential toxicity and off-target effects, which need to be carefully considered.
Orientations Futures
There are several future directions for the research and development of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to elucidate the exact mechanisms of action and potential side effects of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide is a selective antagonist of the EP1 receptor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce high yields and purity of the compound. It has been extensively studied for its anti-inflammatory, anticancer, and cardioprotective effects, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide involves the reaction of 4-chloro-2-cyanophenol with 2-hydroxypropylamine to form the intermediate product, which is then reacted with benzoyl chloride to produce the final product, 3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Propriétés
IUPAC Name |
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(21)10-20-17(22)12-3-2-4-15(8-12)23-16-6-5-14(18)7-13(16)9-19/h2-8,11,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCLCULJCFSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-cyanophenoxy)-N-(2-hydroxypropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
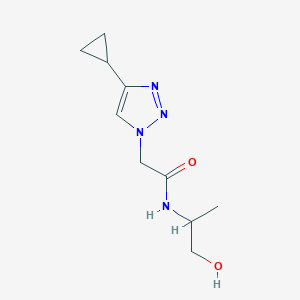
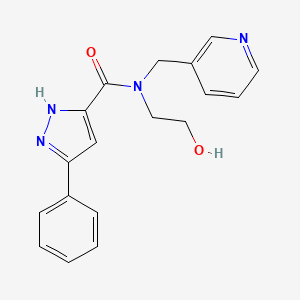
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
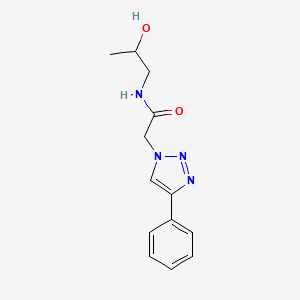
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
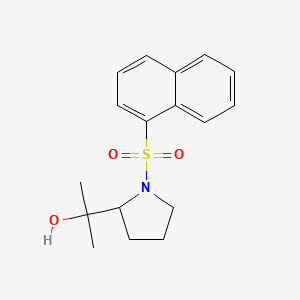
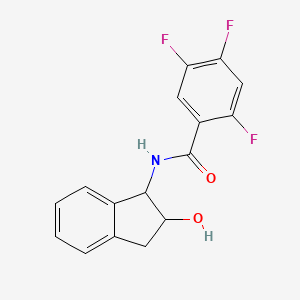
![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)